Cas no 1704545-63-0 (N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide)

N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide is a specialized diamide derivative featuring furan and thiophene heterocyclic moieties. Its molecular structure, incorporating both a furylmethyl and a hydroxy-(thiophen-2-yl)propyl group, confers unique reactivity and potential applications in pharmaceutical and material science research. The presence of the amide linkage enhances stability, while the hydroxyl group offers a site for further functionalization. This compound may serve as a versatile intermediate in the synthesis of bioactive molecules or polymers, leveraging the electronic properties of its heterocyclic components. Its well-defined structure ensures reproducibility in synthetic pathways, making it a valuable candidate for exploratory studies in medicinal chemistry and functional materials.
N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide structure
1704545-63-0 structure
Product Name:N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide
CAS No:1704545-63-0
MF:C14H16N2O4S
MW:308.352842330933
CID:5883054
PubChem ID:90524217
Update Time:2025-05-22

N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(furan-2-ylmethyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide
    • N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide
    • F6190-1831
    • N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide
    • AKOS024816279
    • 1704545-63-0
    • Inchi: 1S/C14H16N2O4S/c17-11(12-4-2-8-21-12)5-6-15-13(18)14(19)16-9-10-3-1-7-20-10/h1-4,7-8,11,17H,5-6,9H2,(H,15,18)(H,16,19)
    • InChI Key: IUCUQEDMKBENJC-UHFFFAOYSA-N
    • SMILES: C(NCCC(O)C1SC=CC=1)(=O)C(NCC1=CC=CO1)=O

Computed Properties

  • Exact Mass: 308.08307817g/mol
  • Monoisotopic Mass: 308.08307817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 120Ų

N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide Pricemore >>

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Additional information on N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide

Recent Advances in the Study of N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide (CAS: 1704545-63-0)

The compound N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide (CAS: 1704545-63-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a modulator of key biological pathways, particularly those involving inflammation and oxidative stress. The presence of both furan and thiophene rings in its structure suggests a high degree of bioactivity, which has been confirmed through in vitro and in vivo experiments. Researchers have also noted its potential as a scaffold for the development of novel therapeutics targeting chronic inflammatory diseases.

One of the most promising aspects of this compound is its synthetic accessibility. A recent publication in the Journal of Medicinal Chemistry detailed a streamlined synthesis route that yields high purity and scalability, making it an attractive candidate for further pharmaceutical development. The study also reported on the compound's stability under physiological conditions, a critical factor for its potential use in clinical settings.

In terms of biological activity, preliminary data indicate that N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide exhibits potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. These findings were corroborated by a separate study published in Bioorganic & Medicinal Chemistry Letters, which also identified the compound's ability to modulate the NF-κB pathway, a key regulator of inflammation.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties. Current research is focused on structural modifications to enhance its bioavailability and reduce potential off-target effects. Collaborative efforts between academic and industrial researchers are underway to address these issues, with the goal of advancing this compound into preclinical trials.

In conclusion, N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide represents a promising lead compound in the search for new anti-inflammatory agents. Its unique structural features, combined with its demonstrated biological activity, make it a valuable subject for further investigation. Future studies should focus on elucidating its mechanism of action in greater detail and exploring its therapeutic potential in disease models.

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